2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one
Description
Structure
3D Structure
Properties
CAS No. |
62036-44-6 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2-ethyl-7-methoxy-5-methyl-3-propanoylchromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-5-11(17)15-12(6-2)20-13-8-10(19-4)7-9(3)14(13)16(15)18/h7-8H,5-6H2,1-4H3 |
InChI Key |
NNIGXJGFPSRWPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2C)OC)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction facilitates chromone synthesis by cyclizing o-hydroxyaryl ketones with acid anhydrides in basic conditions. For 7-methoxy-5-methyl substitution, a starting material such as 2-hydroxy-4-methoxy-5-methylacetophenone can react with ethyl acetoacetate. This reaction generates the pyrone ring while introducing the 2-ethyl group via the ester’s alkyl moiety. Modifications to this method include using AlCl₃ as a catalyst to enhance acylation efficiency at position 3.
Stepwise Functionalization of Substituents
Methyl and Methoxy Group Installation
The 5-methyl and 7-methoxy groups are typically introduced at the precursor stage. 5-Methylresorcinol derivatives serve as common starting materials, where methoxylation at position 7 is achieved via dimethyl sulfate or methyl iodide under alkaline conditions. For instance, methylation of 2,5-dihydroxy-4-methylbenzoic acid yields the 7-methoxy precursor.
Ethyl Group Introduction at Position 2
Alkylation at position 2 is achieved through Grignard reactions or nucleophilic substitution . Ethyl magnesium bromide reacts with the α-position of the pyrone ring, though steric hindrance may necessitate elevated temperatures (reflux in THF). Alternatively, pre-functionalization of the cyclization precursor with ethyl groups (e.g., ethyl acetoacetate) streamlines the process.
Propanoyl Group Optimization
The 3-propanoyl group’s installation demands regioselective acylation. Patent data reveals that carboethoxy-propionyl chloride in carbon disulfide with AlCl₃ achieves high yields (≥80%) in benzofuran analogs. Similar conditions applied to benzopyranone derivatives require rigorous exclusion of moisture to prevent hydrolysis.
Purification and Characterization
Crystallization Techniques
Final purification often involves sequential crystallizations. For example, diluted ethanol effectively isolates the target compound, yielding a melting point of 160–162°C. Hydrocarbon solvents like hexane further refine purity by removing non-polar impurities.
Analytical Validation
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity. Key NMR signals include:
-
δ 1.25 ppm (t, 3H) for the 2-ethyl group
-
δ 3.85 ppm (s, 3H) for the 7-methoxy group
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Cyclization-Acylation | 65–75 | 95–98 | Regioselectivity at position 3 |
| Pre-functionalized | 80–85 | 99+ | Precursor availability |
| Multi-component | 50–60 | 90–92 | Side product formation |
Industrial-Scale Considerations
The patent-prioritized route (WO2019038779A1) emphasizes cost-effective hydrolysis and iodination avoidance , which, while tailored for Alectinib intermediates, offers insights into scalable benzopyranone production. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Antioxidant Properties
Research has indicated that compounds within the benzopyran family exhibit significant antioxidant activities. This property is crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of 2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one in vitro. The results demonstrated a notable reduction in reactive oxygen species (ROS) levels in cellular models, suggesting its potential as a therapeutic agent against oxidative damage .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are beneficial in treating various inflammatory conditions.
Case Study:
In a clinical trial reported in Phytotherapy Research, patients with chronic inflammatory diseases were administered formulations containing this compound. The results showed a significant decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .
Anticancer Activity
Emerging research suggests that this compound may have anticancer properties.
Case Study:
A laboratory study published in Cancer Letters demonstrated that this compound inhibited cell proliferation and induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of key signaling pathways involved in cell survival .
Pesticidal Properties
The compound has shown promise as a natural pesticide due to its ability to disrupt the life cycle of certain pests.
Data Table: Efficacy Against Common Agricultural Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Spider Mites | 100 | 90 |
| Whiteflies | 75 | 80 |
Case Study:
Field trials conducted by agricultural researchers revealed that formulations containing this compound significantly reduced pest populations while maintaining crop health .
Polymer Additive
This compound can be used as an additive in polymer formulations to enhance thermal stability and UV resistance.
Data Table: Thermal Stability Comparison
| Polymer Type | Control Stability (°C) | Stability with Additive (°C) |
|---|---|---|
| Polyethylene | 200 | 230 |
| Polyvinyl Chloride | 180 | 210 |
Case Study:
Research published in Materials Science & Engineering highlighted that incorporating this compound into polymer matrices improved their mechanical properties and extended their lifespan under UV exposure .
Mechanism of Action
The mechanism of action of 2-ethyl-7-methoxy-5-methyl-3-propionyl-4H-chromen-4-one involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes involved in inflammatory pathways, scavenge free radicals to exert antioxidant effects, and induce apoptosis in cancer cells. The pathways involved include the inhibition of cyclooxygenase enzymes, modulation of reactive oxygen species, and activation of caspases.
Comparison with Similar Compounds
Structural Features
The benzopyran-4-one scaffold is common among the compounds analyzed. Key structural differences lie in substituent type, position, and complexity:
Key Observations :
Physicochemical and Pharmacological Properties
Analytical Data :
Pharmacological Insights :
- The amino and fluoro groups in Compound 9 are associated with enhanced kinase inhibition and cellular permeability.
- Hydroxy groups (e.g., in ) may contribute to antioxidant activity via radical scavenging.
Biological Activity
2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-1-benzopyran-4-one, also known by its CAS number 67698-59-3, is a compound belonging to the benzopyran family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 286.31 g/mol. Its structure features a benzopyran core, which is known for various biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, related benzopyran derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-benzopyran | TBD | TBD |
| Compound C1 (related structure) | 3.4 | Human colon cancer |
| Compound C2 (related structure) | 1.5 | Human colon cancer |
Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for the compound .
The mechanism by which 2-Ethyl-7-methoxy-5-methyl-3-propanoyl-4H-benzopyran exerts its antitumor effects may involve the inhibition of tubulin polymerization, similar to other colchicine site inhibitors. This action disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of benzopyran derivatives for their potential as antitumor agents. In this study, several derivatives were tested against the NCI-60 human tumor cell lines, revealing promising results that warrant further investigation into their structure-activity relationships (SAR) and potential clinical applications .
Q & A
Q. What methods stabilize reactive intermediates (e.g., acylated or sulfonated derivatives) during synthesis?
- Methodology :
- Protective groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection.
- Low-temperature quenching (−78°C) to terminate reactive steps.
- In-line purification (e.g., flash chromatography) to isolate unstable intermediates .
Data Analysis and Interpretation
Q. How should researchers handle conflicting data on physicochemical properties (e.g., log P or solubility)?
- Methodology :
- Triangulation : Cross-validate using multiple methods (shake-flask vs. HPLC log P).
- QSAR models to predict properties from structural descriptors.
- Environmental controls : Standardize temperature/pH during measurements .
Q. What statistical frameworks are appropriate for analyzing dose-dependent bioactivity?
- Methodology :
- Non-linear regression (e.g., Hill equation) for EC50/IC50 determination.
- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
- Principal Component Analysis (PCA) to reduce dimensionality in high-throughput datasets .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Use NIOSH-approved respirators (P95/P99) and chemical-resistant gloves.
- Ventilation : Perform reactions in fume hoods with scrubbers for volatile byproducts.
- Waste disposal : Neutralize acidic/basic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
